An In-depth Technical Guide to 2,3-Dichlorobenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Dichlorobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,3-Dichlorobenzamide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.
Chemical Identity and Structure
2,3-Dichlorobenzamide is a chemical compound belonging to the benzamide family, characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, and an amide group at position 1.
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IUPAC Name: 2,3-dichlorobenzamide[1]
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CAS Number: 5980-24-5[1]
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Molecular Formula: C₇H₅Cl₂NO[1]
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Canonical SMILES: C1=CC(=C(C(=C1)Cl)Cl)C(=O)N[1]
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InChI Key: KZKYRHRAVGWEAV-UHFFFAOYSA-N[1]
Structure:
Caption: Chemical structure of 2,3-Dichlorobenzamide.
Physicochemical Properties
| Property | 2,3-Dichlorobenzamide | 2,6-Dichlorobenzamide | 3,5-Dichlorobenzamide |
| Molecular Weight | 190.02 g/mol [1] | 190.02 g/mol [2] | 190.02 g/mol |
| Melting Point | Data not available | 198 °C[2] | 107-110 °C[3] |
| Boiling Point | Data not available | Data not available | Data not available |
| Water Solubility | Data not available | 2730 mg/L at 23 °C[2] | Almost insoluble[3] |
| Solubility in Organic Solvents | Data not available | Data not available | Soluble in dichloromethane and ethanol[3] |
| LogP (calculated) | 1.3[1] | 0.8[2] | Data not available |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2,3-Dichlorobenzamide is not extensively documented in readily available literature. However, it can be synthesized through established methods for amide formation, primarily via the hydrolysis of the corresponding nitrile or the reaction of the acyl chloride with ammonia.
Method 1: Hydrolysis of 2,3-Dichlorobenzonitrile
This method involves the partial hydrolysis of 2,3-dichlorobenzonitrile. Care must be taken to control the reaction conditions to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.
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Starting Material: 2,3-Dichlorobenzonitrile
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Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, or Urea-Hydrogen Peroxide (UHP) for milder conditions.[4]
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General Procedure:
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Dissolve 2,3-dichlorobenzonitrile in a suitable solvent (e.g., ethanol).
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Add a solution of the hydrolyzing agent (e.g., aqueous NaOH).
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Heat the reaction mixture gently and monitor its progress carefully by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
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Purify the crude product by recrystallization or column chromatography.
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Method 2: From 2,3-Dichlorobenzoyl Chloride
This is a common and generally high-yielding method for amide synthesis. The highly reactive acyl chloride readily reacts with ammonia.
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Starting Material: 2,3-Dichlorobenzoyl chloride
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Reagent: Concentrated aqueous ammonia.
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General Procedure:
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Add 2,3-dichlorobenzoyl chloride dropwise to a stirred, concentrated solution of ammonia in water, typically under cooling.
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A vigorous reaction is expected, leading to the formation of a precipitate.
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After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
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Collect the solid product by filtration, wash with water to remove any ammonium chloride, and dry.
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The product can be further purified by recrystallization.
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Synthesis Workflow Diagram
Caption: Proposed synthesis of 2,3-Dichlorobenzamide.
Spectral Data
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Infrared (IR) Spectrum: An ATR-IR spectrum is available and was recorded on a Bruker Tensor 27 FT-IR instrument.[1]
For reference, the predicted collision cross-section values for different adducts of 2,3-dichlorobenzamide have been calculated.[5]
Biological Activity
While specific biological activities of 2,3-Dichlorobenzamide are not extensively documented, the broader class of dichlorobenzamides has been investigated for various biological effects, notably as herbicides.
Studies on asymmetric N,N-dialkyl-3,5-dichlorobenzamides have demonstrated high phytotoxic activity and good selectivity against certain graminaceous weeds.[6] This suggests that the dichlorobenzamide scaffold can be a basis for developing herbicidal agents. The phytotoxicity of these compounds is influenced by the nature of the substituents on the amide nitrogen.[7]
The 2,6-isomer, 2,6-dichlorobenzamide (BAM), is a known major and persistent metabolite of the herbicide dichlobenil.[2][4] Due to its persistence and mobility in soil, it is a compound of environmental interest. This highlights the potential for other dichlorobenzamide isomers, including 2,3-Dichlorobenzamide, to have environmental relevance if used in applications such as agriculture.
Safety and Handling
Based on aggregated GHS information, 2,3-Dichlorobenzamide is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid breathing dust and direct contact with skin and eyes.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to the original source literature and safety data sheets before handling any chemical substances.
References
- 1. 2,3-Dichlorobenzamide | C7H5Cl2NO | CID 2735956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide (BAM): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-dichlorobenzamide (Ref: AE C653711) [sitem.herts.ac.uk]
- 6. [Asymmetric N,N-dialkyl-3,5-dichlorobenzamides having phytotoxic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Asymmetric chlorobenzoic acid N,N-dialkylamides having phytotoxic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
